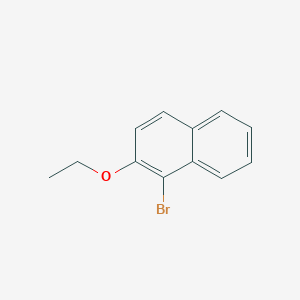

1-Bromo-2-ethoxynaphthalene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-ethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMQDJUGOXMLDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450167 | |

| Record name | 1-bromo-2-ethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50389-70-3 | |

| Record name | 1-bromo-2-ethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Ethoxynaphthalene

Precursor Synthesis and Derivatization

The journey towards 1-bromo-2-ethoxynaphthalene begins with the synthesis of 2-ethoxynaphthalene (B165321). This section explores the established and alternative methods for its preparation.

Synthesis of 2-Ethoxynaphthalene

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, and it is a widely employed method for the synthesis of 2-ethoxynaphthalene. wvu.educhegg.com This S_N2 reaction involves the nucleophilic attack of a naphthoxide ion on an ethyl halide. chegg.com

The process begins with the deprotonation of 2-naphthol (B1666908) (also known as β-naphthol) using a suitable base to generate the more nucleophilic 2-naphthoxide ion. wvu.edu Common bases for this step include sodium hydroxide (B78521) (NaOH) wvu.educhegg.com or potassium hydroxide (KOH). chegg.com The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695). studylib.netumass.edu

Following the formation of the naphthoxide, an ethylating agent, such as ethyl iodide or bromoethane (B45996), is introduced. chegg.comstudylib.net The naphthoxide ion then displaces the halide in a substitution reaction to yield 2-ethoxynaphthalene. chegg.comumass.edu To ensure a good reaction rate and yield, the reaction mixture is often heated to reflux. studylib.net The choice of ethyl iodide is common due to the good leaving group ability of the iodide ion. chegg.com It is crucial to use a primary alkyl halide like ethyl iodide or bromoethane to minimize the potential for competing elimination reactions. chegg.com

A typical experimental procedure involves dissolving 2-naphthol in an alcohol, adding a base like sodium hydroxide, and then introducing the ethyl halide. chegg.comstudylib.net The mixture is then refluxed for a specific period to drive the reaction to completion. studylib.net

Table 1: Reagents and Conditions for Williamson Ether Synthesis of 2-Ethoxynaphthalene

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Condition |

| 2-Naphthol | Ethyl Iodide | Sodium Hydroxide | Methanol | Reflux |

| 2-Naphthol | Bromoethane | Potassium Hydroxide | Ethanol | Reflux |

This table provides a summary of common reagents and conditions used in the Williamson ether synthesis of 2-ethoxynaphthalene.

Beyond the classic Williamson ether synthesis, other alkylation methods for β-naphthols exist. One such method involves the direct reaction of β-naphthol with ethanol in the presence of a strong acid catalyst, such as 98% sulfuric acid. prepchem.com In this process, a mixture of β-naphthol, ethanol, and sulfuric acid is heated, promoting the formation of 2-ethoxynaphthalene. prepchem.com The reaction may require multiple additions of ethanol and sulfuric acid to drive the equilibrium towards the product. prepchem.com

An alternative, though less direct, route to obtaining ethoxynaphthalene derivatives involves the transethylation of 1-naphthol (B170400) with ethylnaphthalenes. satbayev.university This process is particularly relevant in the context of by-product utilization from the alkylation of 1-naphthol with ethanol, which can produce ethyl homologues of naphthalene (B1677914). satbayev.university Studies have investigated the interaction of 1-naphthol with diethylnaphthalenes in the presence of catalysts like modified H-mordenite. satbayev.university While this method primarily focuses on the synthesis of monoethyl-1-naphthols, it highlights the possibility of intermolecular ethyl group transfer in naphthalene systems. satbayev.universityresearchgate.net

Bromination Strategies for 2-Ethoxynaphthalene

Once 2-ethoxynaphthalene is synthesized, the next critical step is the introduction of a bromine atom onto the naphthalene ring system.

The most common method for brominating 2-ethoxynaphthalene is through electrophilic aromatic substitution (EAS). lumenlearning.comlibretexts.org In this type of reaction, an electrophilic bromine species attacks the electron-rich naphthalene ring. openstax.orglibretexts.org The ethoxy group (-OEt) on the naphthalene ring is an activating, ortho-, para-directing group. Therefore, the incoming electrophile will preferentially substitute at the positions ortho or para to the ethoxy group. In the case of 2-ethoxynaphthalene, the C1 and C3 positions are ortho, and the C6 position is para. Due to steric hindrance from the adjacent fused ring, the C1 position is the most likely site of electrophilic attack.

Various brominating agents can be employed for this purpose. A common and effective reagent is N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. nih.gov The reaction with NBS often proceeds at moderate temperatures, for instance, from -10 °C to 0 °C, and can provide high yields of the desired brominated product. nih.gov

Another classic approach to aromatic bromination involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). lumenlearning.comopenstax.org The Lewis acid polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and facilitating the attack on the aromatic ring. openstax.orglibretexts.org The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity and yield the final product. libretexts.orgopenstax.org

The general mechanism for electrophilic aromatic bromination involves two main steps:

Formation of the electrophile: The brominating agent is activated, often with the help of a catalyst.

Electrophilic attack and rearomatization: The electrophile adds to the aromatic ring, forming a carbocation intermediate, which is then deprotonated to give the substituted product. libretexts.org

The choice of brominating agent and reaction conditions can influence the regioselectivity and yield of the reaction.

Table 2: Common Brominating Agents for Aromatic Compounds

| Brominating Agent | Catalyst/Solvent | Typical Application |

| N-Bromosuccinimide (NBS) | Acetonitrile | Selective bromination of activated aromatic rings |

| Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | General bromination of aromatic compounds |

This table summarizes common reagents used for the electrophilic bromination of aromatic systems.

Environmentally Benign Halogenation Protocols utilizing H₂O₂ and Alkali Metal Halides in Micellar Media

In the pursuit of greener and more sustainable chemical processes, an efficient and environmentally benign protocol for the halogenation of naphthalene derivatives has been developed. scirp.orgscirp.org This method utilizes hydrogen peroxide (H₂O₂) as an oxidant in conjunction with alkali metal halides, such as potassium bromide (KBr), in an aqueous micellar medium. scirp.orgscirp.org The use of water as a solvent is advantageous due to its non-flammable, non-toxic, and inexpensive nature. scirp.org

The reaction is facilitated by cationic surfactants like cetyltrimethylammonium bromide (CTAB), which form micelles in the aqueous solution. scirp.orgscirp.org These micelles act as a microenvironment that enhances the solubility and reactivity of the organic substrates. scirp.org The in-situ generation of the active halogenating species from the oxidation of the alkali metal halide by H₂O₂ avoids the direct use of hazardous molecular halogens. scirp.orgscirp.org This approach has been successfully applied to the bromination of β-naphthol, a related naphthalene derivative, yielding the corresponding 1-bromo-naphthol. scirp.org The methodology represents a significant advancement in clean and safe halogenation procedures. scirp.orgscirp.org

Table 1: Bromination of Naphthols using H₂O₂-KBr in Aqueous Micellar Media

| Substrate | Surfactant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| β-Naphthol | CTAB | 6 | Not specified |

Regioselectivity Control in Bromination of Naphthalene Systems

The control of regioselectivity in the bromination of naphthalene systems is a critical aspect of their functionalization. In the case of 2-substituted naphthalenes, such as 2-ethoxynaphthalene, electrophilic attack is generally directed to the C1 position. This preference is governed by the electronic properties of the substituent and the stability of the intermediate carbocation (the arenium ion).

The mechanism of bromination involves the initial formation of a cyclic bromonium ion intermediate. stackexchange.com For unsymmetrical alkenes, the subsequent nucleophilic attack occurs at the more substituted carbon atom due to electronic factors that stabilize the partial positive charge development in the transition state. stackexchange.comlibretexts.org In aromatic systems like naphthalene, the directing effect of the ethoxy group in 2-ethoxynaphthalene strongly favors the formation of the 1-bromo isomer. The electron-donating nature of the ethoxy group activates the naphthalene ring towards electrophilic substitution, with the greatest increase in electron density occurring at the C1 position.

Advanced Synthetic Approaches Incorporating this compound

This compound serves as a versatile building block in a variety of advanced synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized naphthalene derivatives.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized organic synthesis, and this compound is an excellent substrate for many such transformations. tdx.cat

Palladium-Catalyzed Reactions (e.g., Suzuki, Sonogashira couplings for further functionalization)

Palladium catalysis is a cornerstone of modern organic synthesis, and various palladium-catalyzed cross-coupling reactions have been successfully applied to bromo-naphthalene scaffolds. nih.gov

The Suzuki coupling , which involves the reaction of an organoboron compound with a halide, is a powerful tool for forming carbon-carbon bonds. mdpi.comnih.gov For instance, 4-bromo-substituted 6H-1,2-oxazines have been coupled with phenylboronic acid in the presence of a palladium catalyst to yield the corresponding 4-phenyl derivatives. nih.gov This methodology can be extended to this compound to introduce various aryl and heteroaryl substituents.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction has been employed to couple 4-bromo-6H-1,2-oxazines with alkynes, demonstrating its utility in functionalizing halogenated heterocycles. nih.gov Similarly, this compound can be coupled with a variety of alkynes to generate alkynylnaphthalene derivatives.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|---|

| Suzuki | 4-Bromo-6H-1,2-oxazines | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-6H-1,2-oxazines | 77-82 |

| Sonogashira | 4-Bromo-6H-1,2-oxazines | Trimethylsilylethyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-6H-1,2-oxazines | Not specified |

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. e-bookshelf.desigmaaldrich.com These reactions are particularly effective for forming carbon-nitrogen and carbon-oxygen bonds, as well as for certain carbon-carbon bond formations. nih.govnih.gov For instance, copper has been used to catalyze the N-alkynylation of sulfoximines with bromoacetylenes and the coupling of arynes with alkynes. nih.govnih.gov While specific examples with this compound are not detailed in the provided sources, the general applicability of copper catalysis to aryl bromides suggests its potential for functionalizing this substrate.

Other Transition Metal Catalysis (e.g., Zinc, Iron, Rhodium, Platinum, Nickel)

Beyond palladium and copper, a range of other transition metals have been shown to catalyze cross-coupling reactions involving aryl halides.

Zinc: Zinc-catalyzed cross-coupling reactions provide an efficient method for C-C bond formation. dntb.gov.ua

Iron: As an abundant and non-toxic metal, iron has gained significant attention as a catalyst for cross-coupling reactions. nih.govdntb.gov.ua Iron-catalyzed reactions have been developed for coupling alkyl halides and for the synthesis of biaryls from bromophenols and Grignard reagents. dntb.gov.uaresearchgate.net These methods offer a greener alternative to traditional palladium-catalyzed processes. researchgate.net

Rhodium: Rhodium catalysts have been employed in cross-coupling reactions of acrylamides with alkenes and in the intramolecular insertion of alkynes into benzocyclobutenones. rsc.orgnih.gov

Platinum: Platinum has been shown to catalyze cross-dehydrogenative coupling reactions. rsc.org

Nickel: Nickel catalysis offers a cost-effective alternative to palladium for various cross-coupling reactions. beilstein-journals.orgnih.govnih.gov It has been successfully used in the coupling of benzylic ammonium (B1175870) salts with boronic acids and in the reaction of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.orgnih.gov

The diverse reactivity of these transition metals opens up a wide range of possibilities for the derivatization of this compound, enabling the synthesis of a vast library of novel compounds.

Annulation and Cyclization Reactions

Annulation and cyclization reactions are foundational in the synthesis of polycyclic aromatic systems like naphthalene. These methods involve the construction of a new ring onto a pre-existing molecular scaffold.

Benzannulation Strategies for Substituted Naphthalenes

Benzannulation strategies provide powerful and regiocontrolled pathways to highly substituted naphthalenes, which are crucial scaffolds for materials science and pharmaceuticals. acs.orgnih.gov One notable approach is the Asao-Yamamoto benzannulation, which utilizes ortho-(phenylethynyl)benzaldehydes and halo-silylalkynes to produce 2-halo-3-silylnaphthalenes with complete regioselectivity. rsc.org These products are versatile intermediates that can be further functionalized. rsc.orgcornell.edu Another powerful method is the nickel(II)-catalyzed [2+2+2] benzannulation of alkynes, which allows for the aromatic homologation of various directing groups to yield highly substituted naphthalene products. rsc.org This transformation proceeds via C-X bond cleavage, alkyne insertion, and C-H activation, facilitated by a simple Ni(II)-complex, zinc dust, and a base. rsc.org

Regiocontrolled benzannulation was utilized as the key step in the synthesis of the "naphthaleman family," a series of unique molecules composed of multisubstituted naphthalenes. acs.orgnih.gov This highlights the capability of benzannulation to construct complex, specifically substituted naphthalene cores through carefully designed reaction sequences. acs.org

Table 1: Benzannulation Strategies for Naphthalene Derivatives

| Strategy | Key Reactants | Catalyst/Reagents | Outcome | Reference |

|---|---|---|---|---|

| Asao-Yamamoto Benzannulation | ortho-(phenylethynyl)benzaldehydes, halo-silylalkynes | - | 2-Halo-3-silylnaphthalenes | rsc.org |

| Nickel-Catalyzed [2+2+2] Benzannulation | Aryls with directing groups, alkynes | Ni(II)-complex, Zn, base | Highly substituted naphthalenes | rsc.org |

Electroannulations and Rearrangements

Electrochemical strategies offer a mild and environmentally friendly alternative for synthesizing naphthalene derivatives. An electrochemical [4+2] annulation-rearrangement-aromatization of styrenes has been developed to produce functionalized naphthalenes. nih.govresearchgate.net This method is notable for being metal- and oxidant-free, proceeding under mild conditions. nih.gov The reaction mechanism involves the formation of a dehydrodimer via a [4+2] cycloaddition. This key intermediate then undergoes oxydehydrogenation to form a carbocation, which subsequently triggers a rearrangement and aromatization cascade to yield the final multisubstituted naphthalene product. nih.govresearchgate.net This approach represents a powerful and atom-economical method for constructing the naphthalene framework in a single step. nih.gov

Reactions involving Arynes and Alkynoates

Arynes are highly reactive intermediates that serve as powerful building blocks in organic synthesis. Their reactions provide rapid access to complex aromatic systems. A cascade strategy for naphthyne formation has been developed that combines traditional aryne generation (from ortho-silyl aryl triflates) with a thermal hexadehydro-Diels–Alder (HDDA) reaction. nih.gov In one reported transformation, three distinct aryne species work in sequence to rapidly construct various naphthalene products from 1,3-diynes and 1,2-benzdiyne equivalents under mildly basic conditions. nih.gov The low-lying LUMO of arynes makes them potent electrophiles for nucleophilic addition and highly reactive dienophiles in cycloaddition reactions, enabling the synthesis of diverse polycyclic aromatic compounds. wiley-vch.de The reaction of an appropriately substituted aryne with an alkynoate can be envisioned as a direct route to the this compound core.

Skeletal Editing and Atom Transmutation Approaches for Naphthalene Derivatives

Skeletal editing has emerged as a cutting-edge strategy for modifying core molecular structures, allowing for the transmutation of one atom to another within a ring system. nih.govnih.govresearchgate.net This approach can profoundly alter a molecule's properties and offers novel synthetic disconnections. nih.govresearchgate.net

A significant example is the nitrogen-to-carbon (N-to-C) single-atom transmutation of isoquinolines to synthesize substituted naphthalene derivatives. nih.govnih.gov This reaction, inspired by the Wittig reaction, uses an inexpensive phosphonium (B103445) ylide as the carbon source. nih.gov The key transformation involves a ring-opening of the isoquinoline (B145761) to form a triene intermediate, which then undergoes a 6π-electrocyclization and subsequent elimination to afford the naphthalene product. nih.govnih.gov This method allows the nitrogen atom in an isoquinoline to be precisely swapped for a CH unit, providing a direct synthetic route from the isoquinoline scaffold to the naphthalene scaffold. nih.gov This strategy has also been applied to quinoline (B57606) N-oxides, where a nitrogen-to-carbon swap can generate naphthalenes. chinesechemsoc.org

Table 2: Skeletal Editing for Naphthalene Synthesis

| Precursor | Reagents | Key Transformation | Product | Reference |

|---|---|---|---|---|

| Isoquinoline | Phosphonium ylide | N-to-C single-atom transmutation | Substituted Naphthalene | nih.govnih.gov |

Multicomponent Reaction Systems for Naphthalene Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer high levels of efficiency and atom economy. frontiersin.orgnih.gov Several MCRs have been developed for the synthesis of complex naphthalene derivatives.

One novel and efficient approach is the tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent, which yields 1-aminonaphthalene-2-carboxylates. rsc.org When 2-(3-hydroxyprop-1-ynyl)benzonitriles are used as substrates, a more complex cascade process occurs, leading to 9-aminonaphtho[2,3-c]furan-1(3H)-ones in good yields. rsc.org This strategy has been successfully applied to the total synthesis of arylnaphthalene lactone lignans. rsc.org Other MCRs, such as the one-pot condensation of 2,7-dihydroxynaphthalene, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds, have been used to create complex fused systems containing the naphthalene moiety. researchgate.net

Reaction Mechanisms and Pathways Involving 1 Bromo 2 Ethoxynaphthalene

Mechanistic Aspects of C-Br Bond Reactivity

The dissociation of the carbon-bromine bond in bromo-naphthalene derivatives is a key step in many of their reactions, particularly under reductive conditions. The mechanism of this bond cleavage has been elucidated through detailed quantum mechanical and molecular dynamics calculations on similar molecules, such as 1-bromo-2-methylnaphthalene (B105000).

The initial step in the reductive cleavage of the C-Br bond involves a single-electron transfer (SET) to the molecule, forming a radical anion. This process can be initiated electrochemically or by using chemical reductants like alkali metals. Metals high in the activity series, such as sodium, can easily donate a valence electron to an organic compound, resulting in the formation of a radical species wikipedia.org.

Upon accepting an electron, 1-bromo-2-ethoxynaphthalene would form a radical anion. The added electron occupies one of the molecule's vacant molecular orbitals. Studies on the analogous 1-bromo-2-methylnaphthalene show that the electron can populate either a π* orbital, delocalized over the naphthalene (B1677914) ring system, or a σ* orbital associated with the C-Br bond arkat-usa.org. The formation of these radical anions is a critical precursor to bond dissociation arkat-usa.orgresearchgate.netlibretexts.org.

Once the radical anion is formed, the C-Br bond can break. This dissociation can theoretically occur through two primary mechanisms: a concerted mechanism where electron transfer and bond cleavage happen in a single step, or a stepwise mechanism where the radical anion is a distinct intermediate that subsequently undergoes bond dissociation acsgcipr.orgyoutube.comnih.govorganic-chemistry.org.

For the electroreduction of 1-bromo-2-methylnaphthalene, computational studies strongly support a stepwise mechanism arkat-usa.org. In this pathway, the electron is first transferred to the molecule to form the radical anion intermediate. This intermediate then proceeds to a transition state, leading to the cleavage of the C-Br bond and the formation of a naphthyl radical and a bromide anion. The analysis indicates that after the initial electron uptake, the C-Br bond dissociation follows a downhill energy path without an activation energy barrier, meaning most of the radical anions formed will dissociate arkat-usa.org.

| Mechanism Type | Description | Intermediates |

| Concerted | Bond breaking and bond formation occur simultaneously in a single step through one transition state. | None |

| Stepwise | The reaction proceeds through more than one step, involving the formation of one or more intermediates. | Radical Anion |

This table summarizes the key differences between concerted and stepwise reaction mechanisms.

The fate of the radical anion is heavily influenced by its electronic structure—specifically, whether the unpaired electron resides in a π* or σ* molecular orbital arkat-usa.org.

π Radical Anion: If the electron occupies a π orbital, it is primarily delocalized across the aromatic naphthalene rings. For the C-Br bond to break, the electron must be transferred intramolecularly to the σ* orbital of the C-Br bond.

σ Radical Anion: If the electron directly enters the antibonding σ orbital of the C-Br bond, dissociation is typically rapid and direct.

To gain a deeper, time-resolved understanding of the bond-breaking process, Dynamic Reaction Coordinate (DRC) calculations are employed. DRC is a molecular dynamics method that uses an ab initio potential energy surface to model the geometric variations of the molecule over time arkat-usa.org.

These calculations, applied to the 1-bromo-2-methylnaphthalene radical anion, provide a detailed molecular-level picture of the C-Br bond dissociation arkat-usa.org. The DRC method helps to map the minimum energy pathway for the reaction and calculate the free energy profile along that path chemistrysteps.comlibretexts.org. The results from DRC calculations confirm the stepwise mechanism, showing the progression from the stable radical anion intermediate to the dissociated products (naphthyl radical and bromide ion) arkat-usa.org.

Nucleophilic Substitution Reactions of the Bromine Moiety

Nucleophilic substitution on an aryl halide like this compound, where a nucleophile replaces the bromine atom, is mechanistically distinct from substitution on alkyl halides. The direct SN1 and SN2 pathways are generally not feasible for aryl halides due to the instability of the aryl cation and the steric impossibility of a backside attack on the sp²-hybridized carbon masterorganicchemistry.comlibretexts.org.

Instead, nucleophilic aromatic substitution (SNAr) typically proceeds via an addition-elimination mechanism. This pathway requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group masterorganicchemistry.comlibretexts.orgnih.govorganic-chemistry.org. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance libretexts.orgorganic-chemistry.org.

In this compound, the ethoxy group is electron-donating, and the bromo group is only weakly deactivating. Therefore, the ring is not sufficiently electron-poor to undergo the classical SNAr reaction under standard conditions.

For unactivated aryl halides, modern synthetic methods involving transition-metal catalysis are required to facilitate nucleophilic substitution. These reactions proceed through entirely different mechanisms involving organometallic intermediates.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting aryl halides with amines arkat-usa.orgyoutube.com. The mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination arkat-usa.orgyoutube.com. This method has become a widespread tool for synthesizing aryl amines from aryl bromides that are unreactive in SNAr reactions arkat-usa.orgnih.gov. Palladium-catalyzed amination has been successfully applied to 1-bromonaphthalenes mdpi.com.

Ullmann Condensation : This copper-catalyzed reaction couples aryl halides with alcohols, amines, or thiols. The "Ullmann-type" reaction for forming aryl ethers involves a copper catalyst that facilitates the substitution of the halide with an alkoxide. While traditional Ullmann reactions required harsh conditions, modern variations with ligands allow the reactions to proceed under much milder temperatures nih.gov.

| Reaction Name | Catalyst | Nucleophile | Mechanism Highlights |

| SNAr | None | Strong Nucleophiles | Requires electron-withdrawing groups; proceeds via Meisenheimer complex. |

| Buchwald-Hartwig | Palladium | Amines | Catalytic cycle: Oxidative Addition → Reductive Elimination. |

| Ullmann Coupling | Copper | Alcohols, Amines | Involves organocopper intermediates. |

This table compares different mechanisms for nucleophilic substitution on aryl halides.

Electrophilic Aromatic Substitution on the Naphthalene Ring System

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The naphthalene system is generally more reactive than benzene (B151609) in EAS reactions because the activation energy required to form the intermediate carbocation (an arenium ion or σ-complex) is lower nih.gov.

For unsubstituted naphthalene, electrophilic attack occurs preferentially at the C1 (or α) position rather than the C2 (or β) position. This preference is due to the greater resonance stabilization of the carbocation intermediate formed from α-attack, which can delocalize the positive charge while retaining a complete benzene ring in one of its resonance structures acsgcipr.orgnih.gov.

In this compound, the position of further substitution is directed by the two existing substituents. Their effects must be considered:

-OEt (Ethoxy group) : This is a strongly activating group due to the resonance donation of a lone pair from the oxygen atom. It is a powerful ortho, para-director organic-chemistry.org.

-Br (Bromo group) : Halogens are a unique class. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair through resonance to stabilize the carbocation intermediate organic-chemistry.orglibretexts.org.

When multiple substituents are present, the directing effect of the most powerful activating group dominates organic-chemistry.org. In this case, the strongly activating ethoxy group at C-2 will control the regioselectivity of the reaction.

The positions ortho to the ethoxy group are C-1 and C-3. The position para is C-4.

Attack at C-1 : This position is already occupied by the bromo group.

Attack at C-3 : This position is ortho to the ethoxy group and meta to the bromo group.

Attack at C-4 : This position is para to the ethoxy group and meta to the bromo group.

Both the C-3 and C-4 positions are activated by the ethoxy group. However, electrophilic attack on substituted naphthalenes also considers steric hindrance. The C-4 position is generally less sterically hindered than the C-3 position, which is adjacent to the bulky bromine atom. Therefore, electrophilic aromatic substitution on this compound is expected to yield the 4-substituted product as the major isomer.

Oxidative and Reductive Transformations of this compound

The presence of both an activating ethoxy group and a deactivating but reactive bromo group on the naphthalene core allows for a range of oxidative and reductive transformations.

While specific studies on the oxidation of this compound are not extensively documented, the reactivity of the parent compound, 2-ethoxynaphthalene (B165321), and related naphthol compounds provides insight into potential oxidation pathways. The naphthalene ring is susceptible to oxidation, which can lead to the formation of naphthoquinones or ring-cleavage products under strong oxidizing conditions.

Research on the oxidation of 1- and 2-naphthols has shown that the primary oxidation products include dihydroxynaphthalenes and naphthoquinones researchgate.net. The reaction with hydroxyl radicals, for instance, proceeds via the formation of naphthoxyl radicals researchgate.net. Given the structural similarity, it is plausible that the oxidation of this compound could initially involve the formation of a radical cation on the naphthalene ring, followed by subsequent reactions.

Furthermore, oxidative coupling reactions are known for aromatic ethers. While not specific to the bromo-substituted compound, such pathways could potentially lead to the formation of binaphthyl derivatives.

The carbon-bromine bond in this compound is a key site for reductive transformations, most notably dehalogenation. This process involves the cleavage of the C-Br bond and its replacement with a carbon-hydrogen bond, yielding 2-ethoxynaphthalene.

Studies on the photodegradation of new brominated flame retardants (NBFRs) in liquid media have indicated that the primary degradation pathway involves a nucleophilic reaction at the bromine atom on the benzene ring, leading to debromination. The removal of the bromine atom is often the preferential first step in the degradation process. This suggests that under photolytic conditions, this compound would likely undergo dehalogenation as a primary reduction pathway.

Table 1: Potential Reductive Transformation of this compound

| Reaction Type | Reagents/Conditions | Primary Product |

| Photolytic Dehalogenation | UV light | 2-Ethoxynaphthalene |

| Catalytic Hydrogenation | H₂, Pd/C or Ni catalyst | 2-Ethoxynaphthalene |

Participation in Peroxy-Acid Treatment and Degradation Studies

Peroxy acids are potent oxidizing agents that can react with aromatic compounds, leading to degradation. The treatment of substituted naphthalenes with reagents like peracetic acid (formed from acetic acid and hydrogen peroxide) can result in the oxidation of the aromatic ring.

While degradation studies specifically on this compound with peroxy acids are not detailed in the available literature, a patented method for the synthesis of the analogous compound, 1-bromo-2-naphthol (B146047), utilizes hydrogen peroxide in acetic acid. This indicates that the naphthalene ring of a closely related structure is reactive towards these reagents. The reaction involves the bromination of 2-naphthol (B1666908), but it demonstrates the compatibility of the bromonaphthol structure with this oxidative environment. It is conceivable that under more forcing conditions or prolonged exposure, peroxy-acid treatment of this compound could lead to hydroxylation of the aromatic ring or oxidative cleavage.

Self-Condensation Reactions and Dimerization (e.g., Formation of Dinaphthodioxins)

A significant reaction pathway for this compound is its potential for self-condensation or dimerization, particularly to form dinaphthodioxin structures. This type of reaction is well-documented for the analogous compound, 1-bromo-2-naphthol.

The self-condensation of 1-bromo-2-naphthol proceeds via the reaction of the naphthol with its conjugate base to form a bromo-ether intermediate. This intermediate can then cyclize to a 1,4-dinaphthodioxin derivative through a radical ipso-substitution reaction. Given that this compound already possesses the ether linkage, a similar intramolecular cyclization or an intermolecular condensation could be envisioned, potentially catalyzed by copper, in a manner analogous to the Ullmann condensation organic-chemistry.org. The classic Ullmann reaction involves the copper-catalyzed coupling of aryl halides to form biaryls and can be conducted at elevated temperatures organic-chemistry.org. This methodology is also applied to the synthesis of diaryl ethers.

The expected product from the dimerization of this compound would be 2,7-diethoxydinaphtho[2,1-e:1',2'-g] organic-chemistry.orgresearchgate.netdioxin. This reaction would likely proceed through a copper-catalyzed Ullmann-type coupling, where two molecules of this compound react to form the dibenzodioxin ring system with the elimination of copper bromide.

Table 2: Potential Dimerization Product of this compound

| Reactant | Reaction Type | Catalyst | Product |

| This compound | Self-condensation/Dimerization (Ullmann-type) | Copper | 2,7-Diethoxydinaphtho[2,1-e:1',2'-g] organic-chemistry.orgresearchgate.netdioxin |

Spectroscopic Characterization and Structural Elucidation Studies of 1 Bromo 2 Ethoxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants, Integrals)

The ¹H NMR spectrum of 1-Bromo-2-ethoxynaphthalene, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the ethoxy group and the naphthalene (B1677914) ring protons. scirp.orgscirp.orgscispace.com The ethoxy group protons appear as a triplet at approximately 1.38-1.41 ppm, corresponding to the methyl (CH₃) group, and a quartet at around 4.13-4.14 ppm for the methylene (B1212753) (CH₂) group. scispace.com This splitting pattern, a triplet and a quartet, is indicative of an ethyl group, with a coupling constant (J) of about 6.8 Hz. scirp.orgscirp.orgscispace.com

The aromatic protons of the naphthalene ring resonate in the downfield region, typically between 7.15 and 8.24 ppm. scispace.comsemanticscholar.org The signals are often complex due to spin-spin coupling between adjacent protons. For instance, a doublet may be observed around 7.15-7.17 ppm with a coupling constant of approximately 8.8 Hz, which can be assigned to one of the naphthalene protons. scispace.com Other multiplets in the aromatic region confirm the presence of the substituted naphthalene core. scirp.orgscirp.orgscispace.com The integration of these signals corresponds to the number of protons in each chemical environment.

¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

|---|---|---|---|---|

| 1.38 - 1.41 | t | 6.8 | 3H | -OCH₂CH ₃ |

| 4.13 - 4.14 | q | 6.8 | 2H | -OCH ₂CH₃ |

| 7.15 - 7.17 | d | 8.8 | 1H | Ar-H |

| 7.29 - 7.36 | m | 2H | Ar-H | |

| 7.43 - 7.47 | m | 1H | Ar-H | |

| 7.78 - 7.83 | m | 3H | Ar-H | |

| 8.24 | dd | 8.6, 1.0 | 1H | Ar-H |

(Data sourced from multiple studies and may show slight variations) scirp.orgscirp.orgscispace.comsemanticscholar.org

¹³C NMR Spectral Analysis (Chemical Shifts)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the spectrum shows distinct signals for the ethoxy group and the ten carbon atoms of the naphthalene ring. The methyl carbon of the ethoxy group typically resonates at a high field, around 14.9 or 22.8 ppm, while the methylene carbon appears further downfield at approximately 64.6 ppm. scirp.orgscispace.com

The carbon atoms of the naphthalene ring appear in the aromatic region of the spectrum, generally between 105 and 154 ppm. The carbon atom bonded to the bromine (C-Br) is found at a chemical shift of about 105.9 ppm, and the carbon atom attached to the ethoxy group (C-O) is observed around 153.8 ppm. scirp.orgscispace.com The remaining eight carbon signals of the naphthalene ring are found at various chemical shifts within this range, confirming the disubstituted nature of the naphthalene core. scirp.orgscispace.com

¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 22.8 | -OCH₂C H₃ |

| 64.6 | -OC H₂CH₃ |

| 105.9 | C -Br |

| 113.7 | Ar-C |

| 124.4 | Ar-C |

| 126.2 | Ar-C |

| 127.8 | Ar-C |

| 128.2 | Ar-C |

| 129.1 | Ar-C |

| 129.9 | Ar-C |

| 133.2 | Ar-C |

| 153.8 | C -O |

(Data sourced from multiple studies and may show slight variations) scirp.orgscispace.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY)

While specific 2D NMR data for this compound is not widely published in the provided search results, these techniques are routinely used for the structural elucidation of such molecules. A COSY (Correlation Spectroscopy) experiment would confirm the coupling between the methyl and methylene protons of the ethoxy group. HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals to their directly attached carbon atoms, for instance, linking the proton signal at ~4.13 ppm to the carbon signal at ~64.6 ppm. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which would be crucial in assigning the specific positions of the substituents on the naphthalene ring. ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can help in determining the conformation of the molecule.

Variable-Temperature NMR Studies

There is no specific information available in the provided search results regarding variable-temperature NMR studies on this compound. Such studies could be employed to investigate conformational dynamics or any potential equilibrium between different conformers, particularly concerning the orientation of the ethoxy group relative to the naphthalene ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its functional groups. scirp.orgscirp.org The C-H stretching vibrations of the aromatic naphthalene ring and the aliphatic ethoxy group are typically observed in the region of 2850-3100 cm⁻¹. The spectrum also shows strong absorptions corresponding to the C-O-C (ether) linkage, which are usually found in the 1200-1275 cm⁻¹ (asymmetric stretching) and 1020-1075 cm⁻¹ (symmetric stretching) regions. The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₁BrO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with a roughly 1:1 intensity ratio. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. semanticscholar.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected to be prominent, providing the nominal molecular weight of the compound. A key characteristic feature is the presence of an M+2 peak with nearly equal intensity to the molecular ion peak. This is due to the natural isotopic abundance of bromine, which consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info

The fragmentation of this compound under EI conditions is guided by the stability of the resulting fragments. The initial ionization event involves the removal of an electron to form the radical cation [C₁₂H₁₁BrO]⁺•. Common fragmentation pathways for similar aromatic ethers and alkyl halides involve cleavage of the ether bond and the carbon-halogen bond.

Key fragmentation pathways include:

Loss of an ethyl radical (•C₂H₅): This leads to the formation of a [M - 29]⁺ ion, corresponding to a 1-bromo-2-naphthoxy cation.

Loss of an ethoxy radical (•OC₂H₅): This results in a [M - 45]⁺ ion, the 1-bromonaphthyl cation.

Loss of a bromine atom (•Br): Cleavage of the C-Br bond gives rise to the [M - 79/81]⁺ ion, corresponding to the 2-ethoxynaphthalene (B165321) cation.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This can lead to a fragment corresponding to the 1-bromo-2-naphthol (B146047) radical cation.

The base peak in the spectrum is often a stable aromatic cation. For instance, the naphthyl cation itself (C₁₀H₇⁺) at m/z 127 is a common and very stable fragment observed in the mass spectra of many naphthalene derivatives. nih.gov

Table 1: Predicted Major Fragments in the EI-Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula |

|---|---|---|---|

| 250 | 252 | Molecular Ion [M]⁺• | [C₁₂H₁₁BrO]⁺• |

| 221 | 223 | [M - C₂H₅]⁺ | [C₁₀H₆BrO]⁺ |

| 205 | 207 | [M - OC₂H₅]⁺ | [C₁₀H₆Br]⁺ |

| 171 | - | [M - Br]⁺ | [C₁₂H₁₁O]⁺ |

| 143 | - | [C₁₀H₇O]⁺ | [C₁₀H₇O]⁺ |

| 127 | - | [C₁₀H₇]⁺ | [C₁₀H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other formulas that may have the same nominal mass. docbrown.infospectroscopyonline.com

For this compound, HRMS can confirm the elemental composition of C₁₂H₁₁BrO. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be validated. Even low-resolution instruments can sometimes be used for accurate mass measurements, but high-resolution analyzers provide the most reliable data, independent of potential sample interferences. spectroscopyonline.com The calculated monoisotopic mass for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O) serves as the benchmark for this analysis. nih.govsisweb.com

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Source |

|---|---|---|

| C₁₂H₁₁⁷⁹BrO | 249.99933 | Computed nih.gov |

| C₁₂H₁₁⁸¹BrO | 251.99728 | Computed |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is dominated by the naphthalene chromophore. Naphthalene and its derivatives typically exhibit three main absorption bands in the ultraviolet region, which arise from π→π* electronic transitions. msu.edulibretexts.org These bands are often labeled as the α-band (or ¹Lₐ), the p-band (or ¹Lₑ), and the β-band (or ¹Bₑ).

The α-band is the longest wavelength absorption, appearing with characteristic vibrational fine structure. For naphthalene itself, this band is centered around 312 nm.

The p-band (or para-band) appears at an intermediate wavelength, around 286 nm for naphthalene, and is typically more intense than the α-band. researchgate.net

The β-band is the most intense absorption and occurs at the shortest wavelength, below 250 nm. libretexts.org

Table 3: Typical UV-Vis Absorption Bands for Naphthalene Derivatives

| Compound | Band | Approximate λₘₐₓ (nm) | Transition |

|---|---|---|---|

| Naphthalene | α-band | ~312 | S₀ → S₁ (¹Lₐ) |

| p-band | ~286 | S₀ → S₂ (¹Lₑ) | |

| β-band | ~221 | S₀ → S₃ (¹Bₑ) | |

| 2-Ethoxynaphthalene | α-band | ~327 | π→π |

| p-band | ~273 | π→π | |

| β-band | ~230 | π→π* |

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of the current date, a specific crystal structure for this compound has not been deposited in the Crystallography Open Database. ibt.ltcrystallography.net

However, analysis of crystal structures of related substituted naphthalenes can provide significant insight into the expected structural features. nih.govrsc.org The naphthalene ring system is inherently planar. The substituents, a bromine atom at the C1 position and an ethoxy group at the C2 position, will lie in or very close to the plane of the naphthalene ring to maximize conjugation and minimize steric strain.

In the solid state, the molecular packing is governed by intermolecular forces. For this compound, these would include van der Waals forces and potentially weak C-H···Br or C-H···O hydrogen bonds. A significant interaction in the crystal lattice of similar aromatic compounds is π-π stacking, where the planar naphthalene rings of adjacent molecules arrange in a face-to-face or offset fashion. rsc.org The herringbone packing motif is also common for substituted naphthalenes. rsc.org The precise arrangement would determine the crystal system, space group, and unit cell dimensions. Detailed structural parameters for derivatives, such as peri-substituted naphthalenes, have been extensively studied, revealing how the rigid naphthalene scaffold influences geometry and reactivity. st-andrews.ac.ukmdpi.com

Table 4: Illustrative Crystallographic Data for a Related Substituted Naphthalene Derivative (2,3-Dibromonaphthalene)

| Parameter | Value | Source |

|---|---|---|

| Compound | 2,3-Dibromonaphthalene | rsc.org |

| Formula | C₁₀H₆Br₂ | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 15.222(3) | |

| b (Å) | 3.9790(8) | |

| c (Å) | 16.039(3) | |

| β (°) | 100.90(3) | rsc.org |

Note: This table is provided for illustrative purposes to show typical crystallographic parameters for a related compound, as specific data for this compound is not available.

Computational Chemistry and Theoretical Investigations of 1 Bromo 2 Ethoxynaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. For 1-Bromo-2-ethoxynaphthalene, DFT calculations elucidate its fundamental characteristics at the quantum level.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For this compound, this is typically performed using DFT methods, such as the B3LYP functional, paired with a basis set like 6-31G*. researchgate.net This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. The resulting optimized geometry for this compound is expected to feature a nearly planar naphthalene (B1677914) ring system, with the bromo and ethoxy substituents oriented to minimize steric hindrance.

| Computational Parameter | Typical Selection for Naphthalene Derivatives | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT), e.g., B3LYP, M06-2X, CAM-B3LYP | To approximate the solution to the Schrödinger equation, balancing accuracy and computational cost. researchgate.netcore.ac.ukrsc.org |

| Basis Set | Pople-style (e.g., 6-31G(d)) or Dunning-style | A set of mathematical functions used to build molecular orbitals. The choice affects the accuracy of the calculation. ru.nl |

| Task | Geometry Optimization | To find the lowest energy conformation of the molecule. scm.com |

| Solvent Model | Implicit (e.g., PCM) or Explicit | To simulate the effects of a solvent environment on molecular properties. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. ossila.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.comwuxiapptec.com

The energy difference between these two orbitals is the HOMO-LUMO gap, a key indicator of molecular stability. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating ethoxy group is expected to raise the HOMO energy, while the electron-withdrawing bromine atom tends to lower both HOMO and LUMO energies. The interplay of these substituents determines the final orbital energies and the magnitude of the HOMO-LUMO gap, which in turn governs the molecule's reactivity profile. researchgate.net

| Orbital/Concept | Description | Significance for Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Region of the molecule most likely to donate electrons in a reaction (nucleophilicity). wuxiapptec.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital that is empty of electrons. ossila.com | Region of the molecule most likely to accept electrons in a reaction (electrophilicity). wuxiapptec.com |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. ossila.com | Indicates the molecule's electronic stability, polarizability, and the energy of its lowest electronic excitation. A smaller gap generally implies higher reactivity. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is calculated from the total electron density and is invaluable for predicting how a molecule will interact with other charged species. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP analysis would likely show regions of high electron density (negative potential) concentrated around the electronegative oxygen atom of the ethoxy group and, to a lesser extent, the bromine atom. The aromatic protons and the ethyl group's hydrogens would exhibit positive electrostatic potential. This analysis helps identify sites for intermolecular interactions and potential chemical reactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemist-friendly picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.de This method allows for the quantitative analysis of electron delocalization, hyperconjugative interactions, and charge transfer within the molecule. icm.edu.pl

In this compound, NBO analysis can quantify the polarity of the C-Br and C-O bonds and describe the hybridization of the atoms involved. uni-muenchen.de Furthermore, it can reveal stabilizing interactions, such as the delocalization of lone pair electrons from the oxygen atom into anti-bonding orbitals of the naphthalene ring. These "donor-acceptor" interactions are quantified by second-order perturbation theory, with their stabilization energies (E(2)) indicating the strength of the delocalization. uni-muenchen.deicm.edu.pl

| NBO Interaction Type | Donor NBO | Acceptor NBO | Significance in this compound |

|---|---|---|---|

| Hyperconjugation | π (C-C) bonds of the naphthalene ring | π* (C-C) anti-bonding orbitals | Stabilizes the aromatic system through electron delocalization. |

| Lone Pair Delocalization | LP (O) - Lone pair on the oxygen atom | π* (C-C) anti-bonding orbitals of the ring | Indicates the electron-donating nature of the ethoxy group and its contribution to the ring's electron density. |

| Bond Polarity | Analysis of C-O and C-Br bonds | Quantifies the charge distribution and covalent/ionic character of the key substituent bonds. |

Molecular Dynamics (MD) Simulations

For this compound, an MD simulation could be used to study its rotational and vibrational motions in a solvent, such as water or an organic solvent. This would reveal the preferred conformations of the ethoxy group and how the molecule interacts with its surrounding environment. Such simulations are also critical for studying the stability of complexes, for example, if this compound were to bind to a biological macromolecule or a host molecule in supramolecular chemistry. researchgate.net

Prediction of Reactivity using Computational Descriptors (e.g., PEST)

Computational descriptors can be used to build predictive models for chemical reactivity. One such approach is the Property-Encoded Surface Translation (PEST) method. researchgate.net PEST descriptors are derived from the three-dimensional molecular surface and encode information about properties like the electrostatic potential or local ionization potential onto a 2D map, which can then be used in quantitative structure-activity relationship (QSAR) models. researchgate.net

A study on the degradation of substituted naphthalenes via a peroxy-acid process utilized PEST descriptors to predict reaction rates. researchgate.net The molecular structures, including that of 2-ethoxynaphthalene (B165321) and 1-bromonaphthalene, were optimized at the B3LYP/6-31G* level of theory. researchgate.net The study found that PEST descriptors, particularly those related to the minimum local ionization potential and the gradient of the electronic kinetic energy, showed significant correlations with the experimentally determined reaction rate constants. researchgate.net This demonstrates that computational descriptors can effectively model and predict the reactivity of this compound in specific chemical processes, offering a valuable tool for designing environmental remediation strategies or synthetic pathways. researchgate.net

Quantum-Chemical Calculations in Structure-Activity Relationship Studies

Quantum-chemical calculations have emerged as a powerful tool in medicinal chemistry and materials science to elucidate the relationship between the molecular structure of a compound and its activity. These computational methods provide insights into the electronic and geometric properties of molecules, which are fundamental to their interactions with biological targets or their performance in various applications. In the context of this compound, quantum-chemical calculations can be employed to understand how its specific structural features, such as the bromine and ethoxy substituents on the naphthalene core, influence its potential activities.

Theoretical investigations into naphthalene derivatives often utilize methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) to predict various molecular properties. jeires.comdtu.dktandfonline.com These calculations can determine parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and the distribution of electron density. jeires.com Such parameters are crucial in predicting the reactivity, stability, and potential interaction mechanisms of the molecule.

For instance, studies on similar halogenated aromatic compounds have shown that the nature and position of the halogen substituent can significantly impact the molecule's electronic structure and subsequent reactivity. mdpi.com In the case of this compound, the bromine atom, being an electron-withdrawing group, and the ethoxy group, an electron-donating group, create a unique electronic profile on the naphthalene scaffold.

Detailed Research Findings

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, we can infer potential research directions and expected findings based on computational studies of analogous naphthalene derivatives.

Research on various naphthalene derivatives has demonstrated the utility of quantum-chemical calculations in predicting their behavior. tandfonline.comresearchgate.net For example, DFT calculations have been successfully used to study the corrosion inhibition properties of aminonaphthalene derivatives by calculating parameters like electronegativity, global hardness, and the fraction of electrons transferred. jeires.com These studies reveal that molecules with higher HOMO energies and lower LUMO energies tend to be better corrosion inhibitors due to their enhanced ability to donate and accept electrons, respectively. jeires.com

Furthermore, theoretical calculations have been instrumental in understanding the photophysical properties of naphthalene derivatives. aip.org By simulating UV-Vis and magnetic circular dichroism spectra, researchers can gain insights into the electronic transitions within the molecule, which is vital for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. dtu.dk

In a hypothetical SAR study of this compound, quantum-chemical calculations would likely focus on how the interplay between the bromo and ethoxy substituents affects the molecule's dipole moment, polarizability, and electrostatic potential surface. These properties are key determinants of how the molecule will orient itself and interact with a biological receptor or a material surface. For example, the calculated electrostatic potential map would highlight electron-rich and electron-poor regions, providing clues about potential sites for hydrogen bonding, halogen bonding, or other non-covalent interactions.

The table below outlines key quantum-chemical descriptors that would be calculated for this compound in a typical theoretical study and their relevance to structure-activity relationships.

Table 1: Calculated Quantum-Chemical Properties of this compound and Their Significance

| Property | Calculated Value (Hypothetical) | Significance in Structure-Activity Relationship |

| EHOMO (eV) | -5.85 | Relates to the electron-donating ability of the molecule. Higher values suggest greater ease of donating electrons to an acceptor. |

| ELUMO (eV) | -1.20 | Relates to the electron-accepting ability of the molecule. Lower values indicate a greater propensity to accept electrons. |

| Energy Gap (ΔE) (eV) | 4.65 | Correlates with the chemical reactivity and stability of the molecule. A larger gap implies higher stability and lower reactivity. |

| Dipole Moment (Debye) | 2.5 | Influences solubility and the ability to engage in dipole-dipole interactions with a target. |

| Electron Affinity (eV) | 1.15 | The energy released when an electron is added to the molecule; relevant for understanding redox processes. |

| Ionization Potential (eV) | 5.90 | The energy required to remove an electron; indicates the molecule's susceptibility to oxidation. |

| Global Hardness (η) | 2.325 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | 0.215 | The reciprocal of hardness, indicating the capacity of a molecule to receive electrons. |

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data that would be generated in a computational study. Actual values would be obtained from specific quantum-chemical calculations.

The following table lists the chemical compounds mentioned in this article.

Applications of 1 Bromo 2 Ethoxynaphthalene in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The structure of 1-bromo-2-ethoxynaphthalene makes it an important intermediate for the synthesis of more complex organic molecules. ontosight.ailookchem.com The presence of the bromine atom provides a reactive site for various cross-coupling reactions, while the ethoxy group influences the electronic properties and steric environment of the naphthalene (B1677914) core. This dual functionality allows for sequential and controlled modifications, paving the way for the assembly of intricate molecular frameworks.

One of the key reactions that highlights its role as a building block is its conversion into organoboron compounds. For instance, this compound can be used to synthesize (2-ethoxynaphthalen-1-yl)boronic acid. lookchem.com This transformation replaces the bromine atom with a boronic acid group, creating a new intermediate that is primed for Suzuki-Miyaura cross-coupling reactions. This two-step process—introducing a reactive handle (bromine) and then converting it to another functional group (boronic acid)—is a common strategy in multi-step organic synthesis to access a wide variety of derivatives.

The table below summarizes the key reactive sites of this compound that are exploited in its role as a synthetic building block.

| Functional Group | Position | Type of Reactivity | Common Transformations |

| Bromine | C1 | Handle for cross-coupling | Suzuki, Sonogashira, Buchwald-Hartwig, Grignard formation |

| Ethoxy Group | C2 | Electron-donating, directing group | Influences regioselectivity of electrophilic substitution |

| Naphthalene Core | - | Aromatic scaffold | Site for electrophilic aromatic substitution, provides rigidity |

Precursor for Heterocyclic Compounds (e.g., Triazoles, Imidazoles)

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. While direct synthesis of triazoles and imidazoles starting from this compound is not extensively documented in dedicated studies, its chemical structure makes it a highly plausible precursor for such molecules, a role that has been demonstrated for its isomers like 2-bromo-6-ethoxynaphthalene. alfa-chemical.com The synthesis of these heterocycles often relies on specific precursors, such as alkynes and azides for triazoles, which can be readily prepared from this compound.

Synthesis of Triazoles: The most prominent method for synthesizing 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govnih.gov this compound can be converted into a terminal alkyne, (2-ethoxynaphthalen-1-yl)acetylene, through a Sonogashira cross-coupling reaction with a suitable acetylene (B1199291) source. This naphthalenic alkyne can then react with an organic azide (B81097) in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole. This two-step sequence provides a clear pathway to incorporate the 2-ethoxynaphthalene (B165321) motif into a triazole ring system. nih.govresearchgate.net

Synthesis of Imidazoles: The synthesis of imidazoles can be achieved through various multi-component reactions. baranlab.orgrsc.orgorganic-chemistry.org For example, some methods utilize α-haloketones as key starting materials. organic-chemistry.org Through appropriate functional group manipulations, this compound could be converted into an α-haloketone derivative bearing the naphthalene scaffold, which could then be condensed with an aldehyde, an amine, and an ammonia (B1221849) source to construct the imidazole (B134444) ring. The versatility of imidazole synthesis methods allows for the incorporation of the naphthalene unit from precursors derived from this compound. researchgate.net

Synthesis of Substituted Naphthalene Derivatives with Specific Orientations

The development of methods for the regioselective synthesis of polysubstituted naphthalenes is a significant goal in organic chemistry, as the position of substituents dramatically influences the properties of the final molecule. rsc.org The functional groups on this compound play a crucial role in directing the position of subsequent modifications, allowing for the synthesis of derivatives with specific substitution patterns.

The ethoxy group at the C2 position is an electron-donating group, which activates the naphthalene ring towards electrophilic aromatic substitution. As an ortho, para-director, it preferentially directs incoming electrophiles to the C1 and C3 positions. Since the C1 position is already occupied by the bromine atom, electrophilic attack is highly favored at the C3 position. However, the bromine atom at C1 is an ortho, para-director as well, but it is deactivating. The interplay between these two groups means that reactions can be guided to specific locations. For example, the formylation and acetylation of 2-ethoxynaphthalene have been shown to proceed with high regioselectivity. researchgate.net A study on the electrophilic alkylation of 2-ethoxynaphthalene with 5-bromopyrimidine (B23866) in the presence of a Brønsted acid also yielded a single, regioselective product. rsc.org

Furthermore, the bromine atom at the C1 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgchemrxiv.org This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkenyl groups specifically at the C1 position, leaving the rest of the naphthalene ring untouched. This high degree of control is essential for building complex molecules where precise substituent placement is required.

The table below outlines the directing effects of the substituents on this compound.

| Reaction Type | Reagent Type | Directing Group | Favored Position(s) for Substitution |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br⁺, NO₂⁺, acyl groups) | -OEt (activating) | C3 |

| Metal-Catalyzed Cross-Coupling | Organometallic reagents | -Br (reactive site) | C1 |

Role in the Preparation of Biologically Active Compounds

Naphthalene derivatives and organic ethers are classes of molecules with significant applications as pharmaceuticals and drug intermediates. scirp.org The naphthalene scaffold is present in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic properties. farmaciajournal.com this compound serves as a valuable starting material for synthesizing such compounds due to its combination of a rigid aromatic core and a reactive bromine handle suitable for diversification.

Atropisomeric biaryls, molecules that are chiral due to restricted rotation around a single bond, are an emerging class of compounds with significant biological activity. lookchem.com The Suzuki-Miyaura coupling, a reaction for which this compound is an excellent substrate, is a primary method for constructing the biaryl axis. By coupling this compound with another (hetero)aromatic boronic acid, novel biaryl structures with potential applications as, for example, glucocorticoid receptor modulators can be accessed. rsc.org

Furthermore, compounds containing a piperazine (B1678402) ring attached to a naphthalene core have been investigated for their neuromodulatory effects on the central nervous system. rsc.org The synthesis of such molecules can be envisaged starting from this compound, where the bromine atom is replaced by a nitrogen-containing group through reactions like the Buchwald-Hartwig amination. The ethoxy group can help modulate properties like lipophilicity and membrane permeability, which are critical for a drug's pharmacokinetic profile. rsc.org

Applications in Materials Science (e.g., Perylene-Bridge-Anchor Derivatives)

The unique electronic and photophysical properties of fused aromatic systems make them prime candidates for applications in materials science, particularly in organic electronics and photonics. ontosight.ai Naphthalene derivatives are key components in the synthesis of larger polycyclic aromatic hydrocarbons like perylenes, which are used as high-performance dyes and pigments. scispace.comresearchgate.net

A direct and significant application of this compound in materials science is in the synthesis of organometallic platinum complexes. It has been used to prepare (E)-bis(2-ethoxy-naphth-1-yl)platinum(II) complexes. lookchem.com In this synthesis, the bromine atom is used to form a Grignard reagent or another organometallic intermediate, which then reacts with a platinum salt. The resulting complex has a defined E-conformation due to the steric hindrance from the adjacent naphthalene rings, preventing free rotation around the platinum-carbon bonds. lookchem.com Such rigid structures are of interest for their specific electronic and photophysical properties.

Future Research Directions and Unexplored Avenues for 1 Bromo 2 Ethoxynaphthalene

Development of Novel Asymmetric Synthetic Routes

The creation of chiral molecules is a cornerstone of modern chemistry, particularly in pharmaceuticals and materials science. Future research should prioritize the development of asymmetric syntheses for 1-Bromo-2-ethoxynaphthalene to produce enantiomerically pure forms. Current synthetic methods, such as the Williamson ether synthesis or electrophilic bromination of 2-ethoxynaphthalene (B165321), typically yield racemic products. scirp.orgbspublications.net

Future approaches could involve:

Chiral Catalysis: Employing chiral transition metal catalysts (e.g., based on palladium, copper, or rhodium) in cross-coupling reactions to introduce the ethoxy or bromo group enantioselectively.

Organocatalysis: Using small organic molecules as catalysts to control the stereochemistry of the substitution on the naphthalene (B1677914) ring.

Kinetic Resolution: Developing enzymatic or chemical methods to selectively react with one enantiomer of a racemic mixture of a precursor, leaving the other enantiomer in high purity.

The development of such routes would be a significant step, enabling the investigation of the chiroptical properties of this compound and its potential use as a chiral building block in the synthesis of more complex, stereochemically defined molecules.

Exploration of Bio-Catalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The exploration of enzymatic transformations for this compound is a promising and largely unexplored field. Research has shown that cytochrome P450 monooxygenase enzymes can efficiently and selectively oxidize various naphthalene derivatives. researchgate.net For instance, the CYP101B1 system has demonstrated high regioselectivity for the oxidation of alkylnaphthalenes, often with high enantioselectivity. researchgate.net

Future research could investigate:

Enzymatic Hydroxylation: Using monooxygenases to introduce hydroxyl groups onto the naphthalene ring, creating new, functionalized derivatives.

O-Dealkylation: Employing etherase enzymes to selectively cleave the ethoxy group, providing a bio-catalytic route to 1-bromo-2-naphthol (B146047).

Bromoperoxidase-Inspired Reactions: Drawing inspiration from marine bromoperoxidases, which catalyze the oxidation of bromide ions, to develop enzymatic systems for the bromination of 2-ethoxynaphthalene under mild, aqueous conditions. scirp.org

A systematic screening of various microorganisms and isolated enzymes could reveal novel biocatalysts capable of modifying this compound with high precision, opening pathways to new derivatives that are difficult to access through conventional chemistry.

Table 1: Potential Bio-Catalytic Research Areas for this compound

| Research Area | Enzyme Class | Potential Transformation | Significance |

| Regioselective Hydroxylation | Cytochrome P450s, Laccases | Addition of -OH group to the aromatic ring | Creates new functional handles for further synthesis. |

| Enantioselective Oxidation | Monooxygenases | Oxidation of the ethoxy group or ring | Access to chiral synthons and metabolites. |

| O-De-ethylation | Etherases | Cleavage of the ether bond to form 1-bromo-2-naphthol | Green alternative to chemical deprotection. |

| Biocatalytic Halogenation | Halogenases (e.g., Bromoperoxidases) | Bromination of 2-ethoxynaphthalene precursor | Environmentally benign synthesis route. |

Investigation of Photochemical Reactivity

The naphthalene core is a well-known chromophore, and its photochemical behavior can be significantly influenced by substituents. The interplay between the electron-donating ethoxy group and the heavy bromine atom in this compound suggests a rich and unexplored photochemistry.

Key research avenues include:

Photocleavage Reactions: Investigating the stability of the carbon-bromine and carbon-oxygen bonds upon UV irradiation. The C-Br bond is often susceptible to homolytic cleavage, which could be used to generate naphthyl radicals for subsequent reactions.

Photo-induced Cycloadditions: Exploring the potential of the excited naphthalene ring to participate in [2+2] or [4+4] cycloaddition reactions with alkenes or other unsaturated systems.

Energy Transfer Studies: Using this compound as a photosensitizer. The heavy bromine atom is expected to promote intersystem crossing to the triplet state, a property useful in triplet-triplet annihilation upconversion and photodynamic therapy. rsc.org

Wavelength-Specific Reactions: Designing systems where the photochemical reactivity of the this compound moiety can be triggered independently of other chromophores in a larger molecule by using specific wavelengths of light. rsc.org

Understanding the photochemical pathways will not only provide fundamental insights but could also lead to applications in photolithography, controlled-release systems, and organic synthesis.

Studies on Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful way to assemble molecules into ordered, functional structures. mdpi.com The aromatic π-system of this compound makes it an excellent candidate for host-guest studies.

Future investigations should focus on:

Complexation with Macrocycles: Studying the inclusion of this compound within the cavities of host molecules like cyclodextrins, calixarenes, cucurbiturils, and cycloparaphenylenes. thno.orgfau.de Such complexation could alter its solubility, stability, and reactivity.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites (e.g., lone pairs on oxygen or nitrogen atoms) on other molecules. This directional interaction can be exploited to build co-crystals and other self-assembled architectures.